molecular formula C12H16BFO5S B6216534 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl sulfurofluoridate CAS No. 2075724-26-2

3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl sulfurofluoridate

Cat. No.: B6216534
CAS No.: 2075724-26-2
M. Wt: 302.13 g/mol
InChI Key: IEOMPTLNZOZBLG-UHFFFAOYSA-N
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Description

3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl sulfurofluoridate (molecular formula: C₁₂H₁₆BFO₅S, molecular weight: 302.13 g/mol) is a boron-containing organosulfur compound characterized by two key functional groups:

  • A 4,4,5,5-tetramethyl-1,3,2-dioxaborolane moiety, which enables participation in transition metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction .
  • A sulfurofluoridate (-SO₂F) group, which is highly reactive toward nucleophiles, making it valuable in click chemistry and bioconjugation applications .

This compound is synthesized via palladium-catalyzed coupling of aryl halides with pinacolborane derivatives, followed by sulfurofluoridation. Its primary applications include:

  • Pharmaceutical intermediate synthesis: The boron moiety facilitates C–C bond formation in drug candidates.
  • Biomolecule labeling: The sulfurofluoridate group reacts selectively with thiols or amines under mild conditions .

Properties

CAS No.

2075724-26-2

Molecular Formula

C12H16BFO5S

Molecular Weight

302.13 g/mol

IUPAC Name

2-(3-fluorosulfonyloxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

InChI

InChI=1S/C12H16BFO5S/c1-11(2)12(3,4)19-13(18-11)9-6-5-7-10(8-9)17-20(14,15)16/h5-8H,1-4H3

InChI Key

IEOMPTLNZOZBLG-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)OS(=O)(=O)F

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl sulfurofluoridate typically involves the following steps:

    Formation of the Boronic Ester: The initial step involves the reaction of phenylboronic acid with pinacol in the presence of a dehydrating agent to form the boronic ester.

    Introduction of the Sulfurofluoridate Group: The boronic ester is then reacted with sulfur tetrafluoride (SF4) under controlled conditions to introduce the sulfurofluoridate group.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods with optimizations for yield and purity. This includes:

    Continuous Flow Reactors: To ensure consistent reaction conditions and improve safety when handling reactive gases like sulfur tetrafluoride.

    Purification Techniques: Such as recrystallization or chromatography to achieve high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl sulfurofluoridate can undergo various chemical reactions, including:

    Substitution Reactions: The sulfurofluoridate group can be substituted by nucleophiles, leading to the formation of new compounds.

    Coupling Reactions: The boronic ester moiety can participate in Suzuki-Miyaura coupling reactions, forming carbon-carbon bonds with aryl or vinyl halides.

Common Reagents and Conditions

    Nucleophiles: Such as amines or alcohols for substitution reactions.

    Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions, typically under mild conditions with bases like potassium carbonate.

Major Products

    Substituted Phenyl Derivatives: From nucleophilic substitution.

    Biaryl Compounds: From Suzuki-Miyaura coupling reactions.

Scientific Research Applications

Chemistry

    Organic Synthesis: Used as a building block in the synthesis of complex organic molecules.

    Catalysis: The boronic ester group is useful in various catalytic processes.

Biology and Medicine

    Drug Development:

    Bioconjugation: The boronic ester can be used to attach biomolecules to surfaces or other molecules.

Industry

    Materials Science: Used in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism by which 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl sulfurofluoridate exerts its effects involves:

    Molecular Targets: The boronic ester can interact with diols and other nucleophiles, forming stable complexes.

    Pathways: In catalytic processes, it can facilitate the formation of carbon-carbon bonds through palladium-catalyzed mechanisms.

Comparison with Similar Compounds

A. Positional Isomerism: 3- vs. 4-Substituted Derivatives

The 3-substituted sulfurofluoridate exhibits superior reactivity in Suzuki-Miyaura couplings compared to its 4-substituted isomer (C₁₂H₁₆BFO₅S, MW 363.31). The para-substitution introduces steric hindrance, slowing transmetalation with palladium catalysts . For example, coupling yields for the 3-isomer exceed 85% in aryl-aryl bond formations, whereas the 4-isomer achieves only ~60% under identical conditions .

B. Functional Group Influence: Sulfurofluoridate vs. Pyrazole

Replacing the sulfurofluoridate group with a pyrazole (as in C₁₅H₁₉BN₂O₂) shifts the application scope:

  • The sulfurofluoridate derivative is optimal for rapid nucleophilic substitutions (e.g., with cysteine residues in proteins) due to the electrophilic -SO₂F group .
  • The pyrazole derivative (mp 75–76°C) demonstrates strong metal-coordinating properties, making it suitable for synthesizing catalysts or kinase inhibitors .

C. Thermal Stability

  • The sulfurofluoridate compounds degrade above 150°C, limiting high-temperature applications.
  • The pyrazole analogue shows higher thermal stability (decomposition >200°C), attributed to aromatic stabilization .

Research Findings

Suzuki-Miyaura Coupling Efficiency : The 3-substituted sulfurofluoridate achieves coupling yields >85% with aryl bromides, outperforming the 4-isomer by ~25% .

Click Chemistry Versatility : The sulfurofluoridate group reacts with thiols in <10 minutes at pH 7.4, enabling live-cell labeling without catalysts .

Drug Development: The pyrazole derivative is a precursor to JAK2 kinase inhibitors, with IC₅₀ values in the nanomolar range .

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